tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate - 1268524-69-1

tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate

Catalog Number: EVT-1457579
CAS Number: 1268524-69-1
Molecular Formula: C23H25ClN4O2S
Molecular Weight: 456.989
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-JQ1 is a potent, selective, and cell-permeable small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. [] The BET family includes BRD2, BRD3, BRD4, and BRDT. These proteins play a crucial role in regulating gene expression by binding to acetylated lysine residues on histone tails, thereby influencing chromatin structure and facilitating the recruitment of transcription factors. []

(+)-JQ1 exhibits a high degree of specificity for BET bromodomains, particularly BRD4, and its activity has been extensively studied in various cellular and animal models. [, ] (+)-JQ1 effectively inhibits the binding of BET proteins to acetylated chromatin, leading to the downregulation of key oncogenes, including MYC. [, , , ] Due to its ability to modulate gene expression, (+)-JQ1 has emerged as a valuable tool compound in various scientific research fields, including cancer biology, inflammation, and immunology. [, , , ]

Molecular Structure Analysis

X-ray crystallography studies have revealed the specific interactions between (+)-JQ1 and the acetyl-lysine binding pocket of BET bromodomains. [, , ] These studies provide valuable insights into the molecular basis of JQ1's inhibitory activity.

Mechanism of Action

(+)-JQ1 acts by competitively binding to the acetyl-lysine binding pocket of BET bromodomains, particularly BRD4. [, , ] This interaction prevents the recognition of acetylated lysine residues on histone tails by BET proteins, thereby disrupting their ability to regulate gene transcription.

By inhibiting BRD4, (+)-JQ1 leads to the downregulation of several key oncogenes, including MYC, which plays a critical role in cell growth, proliferation, and survival. [, , , , ] This downregulation of MYC and other oncogenic drivers contributes to the anti-tumor effects observed in various preclinical cancer models.

(a) Cancer Research:

  • Hematological malignancies: JQ1 has shown promising results in preclinical models of leukemia and lymphoma, including acute myeloid leukemia [], mantle cell lymphoma [], T-cell acute lymphoblastic leukemia [], and multiple myeloma. [] Its ability to suppress MYC expression, induce apoptosis, and overcome drug resistance makes it a potential therapeutic agent for these aggressive blood cancers.
  • Solid tumors: JQ1 has demonstrated antitumor activity in several solid tumor models, including Ewing sarcoma [, ], osteosarcoma [, ], gastric cancer [], pancreatic cancer [], prostate cancer [], triple-negative breast cancer [], and lung cancer. [] Its efficacy in these diverse cancer types highlights its potential as a broad-spectrum anticancer agent.

(b) Inflammation and Immunology:

  • Inflammatory diseases: JQ1 has been shown to ameliorate inflammation in models of asthma [], chronic obstructive pulmonary disease (COPD) [, , , ], and heart failure. [, ] Its anti-inflammatory properties are attributed to its ability to suppress the expression of pro-inflammatory cytokines and chemokines.
  • Immune regulation: JQ1 can modulate the differentiation and function of immune cells, including dendritic cells [] and T cells. [] This immunomodulatory activity suggests potential applications in autoimmune diseases and transplantation.

(c) Other Applications:

  • Virology: JQ1 has demonstrated antiviral activity against HIV by suppressing viral transcription. [] This finding opens up new avenues for developing novel HIV therapies.

Compound Description: (+)-JQ1 is a potent, small-molecule inhibitor of the BET (bromodomain and extra-terminal) family of bromodomain-containing transcriptional co-activators. It exhibits selectivity for the BET family, particularly BRD4, by competitively binding to their bromodomains and disrupting their interaction with acetylated lysine residues on histone tails. This action leads to the downregulation of oncogenes like c-MYC. [, , , ]

Relevance: (+)-JQ1 serves as a crucial reference point for understanding the biological activity and therapeutic potential of tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate, a BET inhibitor. While the specific structural similarities between the two compounds are not explicitly described in the provided abstracts, their shared ability to target BET proteins suggests a potential overlap in their mechanisms of action and biological effects. [, , , ]

OTX015

Compound Description: OTX015 is another BET inhibitor that has shown promising results in preclinical studies for treating various cancers. Like (+)-JQ1, it targets BRD4 and other BET family members, inhibiting their function in transcriptional regulation. [, , ]

Relevance: The effectiveness of OTX015 in conjunction with BH3 mimetics highlights the potential for combination therapies involving BET inhibitors like tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate. This suggests that this novel compound could be investigated for its synergistic effects with other anticancer agents, potentially improving treatment outcomes. []

dBET1

Compound Description: dBET1 represents a new class of targeted protein degraders known as proteolysis-targeting chimeras (PROTACs). It consists of a BET inhibitor linked to thalidomide, which binds to the E3 ligase cereblon (CRBN). This interaction promotes the ubiquitination and subsequent degradation of BRD4, leading to more sustained target protein knockdown compared to competitive inhibitors like (+)-JQ1. []

Relevance: dBET1 demonstrates the successful application of PROTAC technology for BET degradation. The effectiveness of dBET1 in degrading BRD4 suggests a potential avenue for developing PROTAC-based degraders targeting tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate as a strategy to enhance its potency and overcome potential resistance mechanisms. []

SRX3177

Compound Description: SRX3177 is a multi-target inhibitor designed to simultaneously target PI3K, CDK4/6, and BRD4. This novel small molecule aims to achieve synergistic anticancer effects by orthogonally disrupting multiple pathways within cancer cells. []

Relevance: SRX3177 exemplifies the potential of multi-target inhibitors in overcoming drug resistance and enhancing efficacy. This concept could be explored for tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate by investigating its potential to interact with other relevant targets or by developing chimeric molecules that combine its BET inhibitory activity with other mechanisms. []

ZL0513

Compound Description: ZL0513 is a highly potent and selective BRD4 inhibitor. Unlike pan-BET inhibitors, it exhibits remarkable specificity for BRD4, making it a valuable tool for dissecting the specific roles of BRD4 in various biological processes, including angiogenesis. []

Relevance: The development of ZL0513 highlights the importance of selectivity in targeting specific BET family members. Future research on tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate could focus on determining its selectivity profile within the BET family and exploring the potential therapeutic benefits of targeting specific bromodomains. []

ZL0580

Compound Description: ZL0580 is another selective BRD4 inhibitor that demonstrates potent antiviral activity against HIV. Unlike JQ1, which binds to both BD1 and BD2 domains of BET proteins, ZL0580 specifically targets the BD1 domain of BRD4. []

Relevance: Similar to ZL0513, ZL0580 emphasizes the significance of selectivity in BET inhibition. Future studies could investigate the domain selectivity of tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate to further elucidate its mechanism of action and therapeutic potential in various disease contexts. []

β-Naphthoflavone (β-NF) Based Chimeric Degraders

Compound Description: This new class of chimeric molecules utilizes β-NF as a ligand to recruit the arylhydrocarbon receptor (AhR) E3 ligase complex for targeted protein degradation. Examples include β-NF-ATRA, which degrades cellular retinoic acid binding proteins (CRABPs), and β-NF-JQ1, which targets BRD proteins. []

Relevance: The successful development of β-NF-based chimeric degraders highlights a novel approach for targeted protein degradation. This strategy could be applied to tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate by designing similar chimeric molecules that incorporate its BET-inhibitory activity and recruit E3 ligase complexes to achieve enhanced degradation of target proteins. []

ARV-825

Compound Description: ARV-825 is a PROTAC consisting of a BRD4 inhibitor conjugated to a cereblon ligand. It exhibits superior anticancer activity compared to traditional BET inhibitors by inducing continuous and effective BRD4 degradation. []

Relevance: ARV-825, similar to dBET1, highlights the potential of PROTAC technology to enhance the efficacy of BET inhibitors. This strategy could be applied to tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate by designing analogous PROTACs to achieve more potent and sustained BRD4 degradation. []

K-256

Compound Description: K-256 is a newly developed BET degrader that demonstrates strong binding affinity to BRD2, BRD3, BRD4, and BRDT. It effectively degrades BRD4 and shows promising therapeutic potential in MYC/BCL2-related lymphoma models, both as a single agent and in combination with venetoclax. []

Relevance: The potent activity of K-256 against MYC/BCL2-related lymphoma highlights its potential as a therapeutic agent. This finding suggests that tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate, being a BET inhibitor, could also be investigated for its efficacy in treating similar hematological malignancies, either as a single agent or in combination therapies. []

I-BET762

Compound Description: I-BET762, along with JQ1, represents one of the early potent BET inhibitors that sparked significant research interest in the field. This compound provided a foundation for developing subsequent generations of BET inhibitors and degraders. []

Relevance: I-BET762, along with JQ1, laid the groundwork for developing novel BET inhibitors like tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate. The discovery and development of these early BET inhibitors have been crucial for advancing our understanding of BET bromodomains as therapeutic targets. []

Properties

CAS Number

1268524-69-1

Product Name

tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate

IUPAC Name

tert-butyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

Molecular Formula

C23H25ClN4O2S

Molecular Weight

456.989

InChI

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3

InChI Key

DNVXATUJJDPFDM-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Synonyms

4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic Acid 1,1-Dimethylethyl Ester; rac-JQ1; Tert-butyl 2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.